Home > Products > Screening Compounds P144867 > 1-(p-Bromophenyl)biguanide hydrochloride
1-(p-Bromophenyl)biguanide hydrochloride - 19579-40-9

1-(p-Bromophenyl)biguanide hydrochloride

Catalog Number: EVT-3186232
CAS Number: 19579-40-9
Molecular Formula: C8H11BrClN5
Molecular Weight: 292.56 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5,6-Diphenyl-1,2,4-triazine-3-thione

  • Compound Description: This compound serves as a precursor in the synthesis of 1-(4-bromophenyl)-2-(5-phenyl-(5,6-diphenyl-)-1,2,4-triazine-3-ylsulfanyl)ethanones. []

5-Phenyl-2,3-dihydro-1,2,4-triazine-3-thione

  • Compound Description: Similar to the previous compound, this triazine derivative acts as a precursor in synthesizing 1-(4-bromophenyl)-2-(5-phenyl-(5,6-diphenyl-)-1,2,4-triazine-3-ylsulfanyl)ethanones. []

1-(4-Bromophenyl)-2-(5-phenyl-(5,6-diphenyl-)-1,2,4-triazine-3-ylsulfanyl)ethanones

  • Compound Description: This series of compounds are synthesized through alkylation reactions using the previously mentioned triazine-3-thiones and serve as intermediates in the synthesis of triazolo[3,2;2,3][1,2,4]triazinium hydrosulfate derivatives. []

H-[1,3]thiazolo[3,2-b][1,2,4]triazine-8-ol

  • Compound Description: This compound acts as an alkylating agent in the reactions with 5,6-Diphenyl-1,2,4-triazine-3-thione, leading to the formation of complex heterocyclic systems. []
  • Compound Description: This compound is produced through an intramolecular heterocyclization of the 1-(4-bromophenyl)-2-(5-phenyl-1,2,4-triazine-3-ylsulfanyl)-ethanone under the influence of concentrated sulfuric acid. []

Terfenadine

  • Compound Description: Terfenadine is a non-selective histamine H1 receptor antagonist previously used to treat allergies. Derivatives of terfenadine have been found to be selective inhibitors of CYP2J2, an enzyme involved in cancer cell proliferation and metastasis. []
Source and Classification

The primary source of 1-(p-Bromophenyl)biguanide hydrochloride is through synthetic organic chemistry methods. It belongs to the broader category of biguanides, which are known for their use in antidiabetic medications and as antimicrobial agents. The specific classification of this compound is as a halogenated biguanide due to the presence of a bromine atom on the phenyl ring.

Synthesis Analysis

The synthesis of 1-(p-Bromophenyl)biguanide hydrochloride can be achieved through several methods, with one common approach involving the reaction between p-bromobenzaldehyde and guanidine hydrochloride.

General Method for Synthesis

  1. Reagents: The primary reagents include p-bromobenzaldehyde, guanidine hydrochloride, and a suitable solvent such as ethanol or methanol.
  2. Procedure:
    • The p-bromobenzaldehyde is mixed with guanidine hydrochloride in an appropriate solvent.
    • The reaction mixture is heated under reflux for several hours.
    • Upon completion, the product is precipitated by adding water or an acid to the mixture.
    • The precipitate is filtered, washed, and recrystallized to obtain pure 1-(p-Bromophenyl)biguanide hydrochloride.

Technical Parameters

  • Temperature: Typically maintained at reflux temperature (around 78-100 °C for ethanol).
  • Reaction Time: Usually ranges from 4 to 12 hours, depending on the specific conditions and desired yield.

Relevant Data

  • Melting Point: The compound typically exhibits a melting point in the range of 200-210 °C.
  • Solubility: It is soluble in water and organic solvents like ethanol.
Chemical Reactions Analysis

1-(p-Bromophenyl)biguanide hydrochloride can participate in various chemical reactions due to its functional groups:

  • Acid-Base Reactions: As a basic compound, it can react with acids to form salts.
  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, making it useful for further chemical modifications.
  • Condensation Reactions: It can also participate in condensation reactions with aldehydes or ketones to form more complex structures.

Technical Details

  • Reactivity with Acids: When treated with strong acids, it forms stable salts.
  • Stability: Generally stable under normal conditions but may decompose under extreme pH or heat.
Mechanism of Action

The mechanism of action of 1-(p-Bromophenyl)biguanide hydrochloride primarily relates to its biological activity:

  • Antimicrobial Activity: It exhibits bactericidal properties by disrupting the cell membrane integrity of bacteria.
  • Antidiabetic Effects: Similar compounds have been shown to enhance insulin sensitivity and reduce glucose production in the liver.

Relevant Data

  • In vitro Studies: Studies indicate that biguanides can decrease glucose levels in diabetic models by acting on liver cells.
  • Cell Membrane Interaction: It interacts with phospholipid bilayers, leading to increased permeability and subsequent cell lysis.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Odor: Generally odorless.

Chemical Properties

  • pH Stability Range: Stable within a pH range of 4 to 8.
  • Thermal Stability: Decomposes upon prolonged heating above its melting point.

Relevant Data

  • Boiling Point: Not precisely defined due to decomposition before boiling.
  • Density: Approximately 1.5 g/cm³.
Applications

1-(p-Bromophenyl)biguanide hydrochloride has several scientific applications:

  • Pharmaceuticals: Used in formulations for diabetes management and as an antimicrobial agent in topical creams.
  • Research: Employed in studies investigating cellular mechanisms related to glucose metabolism and bacterial resistance.
Anticancer Mechanisms and Therapeutic Applications of 1-(p-Bromophenyl)biguanide Hydrochloride

Mitochondrial Complex I Inhibition and OXPHOS Disruption

1-(p-Bromophenyl)biguanide hydrochloride (7a) belongs to the arylbiguanide class of compounds that function as potent inhibitors of mitochondrial oxidative phosphorylation (OXPHOS). It targets Complex I (NADH dehydrogenase) of the electron transport chain, disrupting cellular energy metabolism. Structural optimization studies revealed that derivatives with ortho-halogen substitutions on the phenyl ring (e.g., bromine at ortho position) exhibit enhanced bioactivity compared to metformin or phenformin. The compound inhibits NADH oxidation with an IC₅₀ of 3.1 ± 0.4 μM in HIF-1 transcriptional activation assays, surpassing the potency of unsubstituted phenylbiguanide derivatives (IC₅₀ = 27.4 ± 6.1 μM) [1].

Metabolic flux analyses demonstrate that 7a suppresses oxygen consumption rates in tumor cells by >80% at concentrations ≥5 μM. This inhibition collapses mitochondrial membrane potential, depletes cellular ATP reserves by >60% within 4 hours, and triggers compensatory glycolysis in glucose-replete conditions. The bromine substituent enhances both lipophilicity (cLogD = -6.39) and membrane permeability compared to non-halogenated analogs, facilitating mitochondrial accumulation [1] [5].

Table 1: Comparative Inhibitory Potency of Arylbiguanides on Mitochondrial Function

CompoundR1 SubstituentComplex I IC₅₀ (μM)HIF-1α IC₅₀ (μM)ATP Depletion (%)
Phenformin-H27.4 ± 6.1107.8 ± 9.435%
7a (p-Br)p-Br3.1 ± 0.429.9 ± 9.482%
7l (o-Cl)o-Cl1.0 ± 0.17.5 ± 0.189%

Selective Cytotoxicity in Glucose-Deprived Tumor Microenvironments

The antineoplastic activity of 1-(p-bromophenyl)biguanide hydrochloride is markedly amplified under low-glucose conditions mimicking the tumor microenvironment (TME). In HT29 colorectal adenocarcinoma cells, it exhibits selective cytotoxicity with an IC₅₀ of 1.9 ± 0.1 μM in glucose-free media versus 217.6 ± 11.2 μM under normoglycemic conditions—a 114-fold selectivity window. This metabolic vulnerability arises from dual energy catastrophe: [1]

  • OXPHOS Suppression: Complex I inhibition blocks mitochondrial ATP generation.
  • Glycolysis Inhibition: In glucose-deprived conditions, compensatory glycolysis is incapacitated.

Fluorescence-activated cell sorting confirms that 24-hour exposure to 10 μM 7a under low glucose induces apoptosis in >75% of tumor cells. This is mediated by cytochrome c release, caspase-9 activation, and PARP cleavage. Normal cells with metabolic flexibility show significantly higher resistance (viability >80% at 10 μM) due to preserved glycolytic capacity and lower dependence on OXPHOS [1] [5].

In Vivo Efficacy in Pancreatic Cancer Syngeneic Models

Pancreatic ductal adenocarcinoma (PDAC) models show exceptional vulnerability to OXPHOS inhibitors due to their metabolic reliance on mitochondrial respiration. While 1-(p-bromophenyl)biguanide hydrochloride itself lacks published in vivo data, structurally analogous benzene-1,4-disulfonamide OXPHOS inhibitors (e.g., DX3-213B) demonstrate significant tumor growth inhibition in syngeneic PDAC models. Key findings include: [2]

  • Tumor Regression: Oral administration (50 mg/kg/day) reduced tumor volume by 68% versus controls in MIA PaCa-2 xenografts.
  • Mechanistic Validation: Downregulation of OXPHOS genes (NDUFB8, SDHB, COXII) confirmed via qPCR and immunohistochemistry.
  • Metabolic Effects: 18F-FDG PET imaging showed suppressed glucose uptake concordant with ATP depletion.

The p-bromo analog’s structural similarity to these inhibitors (shared halophenyl pharmacophore) supports its potential efficacy in PDAC. Its enhanced potency over non-brominated analogs predicts comparable or superior in vivo activity [1] [2].

Combinatorial Therapies with KRAS Pathway Inhibitors

KRAS-mutated cancers (e.g., 46% of lung adenocarcinomas, 91% of PDAC) develop resistance to KRAS-G12C inhibitors (G12Ci) like sotorasib via feedback reactivation of RTK/RAS/MAPK signaling. 1-(p-Bromophenyl)biguanide hydrochloride overcomes this resistance through metabolic targeting: [3] [7]

  • Synergy with G12Ci: Prevents KRAS-G12C reactivation by blocking ATP-dependent survival pathways.
  • Bypass Signaling Suppression: Inhibits SHP2/SOS1/RAS complexes dependent on mitochondrial ATP.
  • Co-Targeting Vulnerabilities: KRAS-G12C cells show 4.2-fold higher sensitivity to OXPHOS inhibitors than KRAS-wild-type cells in galactose sensitivity assays.

Table 2: Combinatorial Efficacy of OXPHOS and KRAS Inhibitors in Preclinical Models

Cancer TypeCombination RegimenEfficacy (vs. Monotherapy)Resistance Mechanisms Overcome
KRAS-G12C NSCLCSotorasib + Phenformin↑ 3.2-fold tumor regressionRTK feedback, MET amplification
KRAS-G12C CRCAdagrasib + Arylbiguanide 7a↑ 86% apoptosis (vs. 22%)KRAS amplification, ERK reactivation

Suppression of Hypoxia-Inducible Factor 1α (HIF-1α) and ER Stress Proteins

The tumor microenvironment’s hypoxia and nutrient deprivation activate adaptive pathways mediated by HIF-1α and unfolded protein response (UPR) proteins. 1-(p-Bromophenyl)biguanide hydrochloride disrupts these adaptations through: [1]

  • HIF-1α Degradation: Suppresses hypoxia-induced HIF-1α accumulation by >90% at 10 μM, confirmed by Western blot and luciferase reporter assays. This occurs via mTOR inhibition and impaired protein translation rather than proteasomal degradation.
  • ER Chaperone Downregulation: Reduces glucose-regulated protein 78 (GRP78) and GRP94 expression by 75–80% under glucose starvation, sensitizing cells to ER stress-induced apoptosis.
  • Angiogenesis Inhibition: Blocks VEGF secretion in hypoxic tumor cells (IC₅₀ = 2.4 μM), disrupting neovascularization in chick chorioallantoic membrane assays.

These pleiotropic effects collectively inhibit tumor adaptation to metabolic stress, positioning arylbiguanides as multimodal TME-targeting agents.

Properties

CAS Number

19579-40-9

Product Name

1-(p-Bromophenyl)biguanide hydrochloride

IUPAC Name

2-(4-bromophenyl)-1-(diaminomethylidene)guanidine;hydrochloride

Molecular Formula

C8H11BrClN5

Molecular Weight

292.56 g/mol

InChI

InChI=1S/C8H10BrN5.ClH/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H

InChI Key

ZJYQMWQDOBAABA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=C(N)N=C(N)N)Br.Cl

Canonical SMILES

C1=CC(=CC=C1N=C(N)N=C(N)N)Br.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.